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Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
(+)-cis-Carveol, a naturally occurring monoterpenoid of significant interest in chemical and
pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by
experimental protocols and data visualizations to facilitate a deeper understanding of its
molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. Below are the detailed *H and 3C NMR data for (+)-cis-Carveol.

'H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity
of hydrogen atoms in the molecule.

Table 1: *H NMR Chemical Shifts and Coupling Constants for (+)-cis-Carveol
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Proton Assignment Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H1 ~4.0 brs

H3 ~5.5 m

H4a ~2.1 m

H43 ~1.8 m

H5 ~2.3 m

H6a ~1.5 m

H6PB ~1.9 m

CHs (on C2) ~1.7 S

CHs (isopropenyl) ~1.75 S

=CHz2 (isopropenyl) ~4.7 d

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and concentration.

3C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical
environments. The data presented here was obtained in deuterochloroform (CDCIs).

Table 2: 13C NMR Chemical Shifts for (+)-cis-Carveol in CDCls
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Carbon Assignment Chemical Shift (6, ppm)
C1 67.8
Cc2 135.5
C3 125.0
C4 31.0
C5 41.5
C6 35.0
C7 (CHs on C2) 19.5
C8 (isopropenyl C) 148.5
C9 (=CH2) 109.5
C10 (CHs on C8) 20.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for (+)-cis-Carveol
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3400 Strong, Broad O-H stretch (alcohol)
~3080 Medium =C-H stretch (alkene)
~2920 Strong C-H stretch (alkane)
~1645 Medium C=C stretch (alkene)
~1440 Medium C-H bend (alkane)
~1030 Strong C-O stretch (alcohol)
~890 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data presented is from Gas Chromatography-

Mass Spectrometry (GC-MS).

Table 4: Key Mass Spectral Data (m/z) for (+)-cis-Carveol

m/z Relative Intensity (%) Putative Fragment
152 [M]* (variable) Molecular lon

134 High [M-H20]*

119 High [M-H20-CHs]*

109 High [CeH13]*

91 Moderate [C7H7]* (Tropylium ion)
84 High [CeHaz]*

67 Moderate [CsH7]+

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy Protocol

Sample Preparation:

e Approximately 5-10 mg of (+)-cis-Carveol is accurately weighed and dissolved in about 0.7
mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

e A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing (6 = 0.00 ppm).

e The sample is thoroughly mixed to ensure homogeneity.
Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR: A standard one-pulse sequence is typically used. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width that encompasses all proton signals.

e 13C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify
the spectrum and provide information on the number of attached protons. A larger number of
scans is typically required due to the lower natural abundance of 13C.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

o Adrop of neat (+)-cis-Carveol is placed directly onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Asecond salt plate is carefully placed on top to create a thin liquid film.

Data Acquisition:
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e Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
¢ A background spectrum of the clean, empty salt plates is recorded.

o The sample is placed in the spectrometer's sample holder, and the spectrum is acquired over
a typical range of 4000-400 cm~1. The final spectrum is presented in terms of transmittance
or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

o Adilute solution of (+)-cis-Carveol is prepared in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Data Acquisition:
e Instrument: A gas chromatograph coupled to a mass spectrometer.

¢ Gas Chromatography: A small volume of the sample solution (e.g., 1 pL) is injected into the
GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column (e.g., DB-5 or HP-5ms). The column temperature is programmed to increase over
time to separate the components of the mixture based on their boiling points and interactions
with the stationary phase.

o Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer. They are ionized (typically by electron impact, El), and the resulting
charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer. The detector records the abundance of each fragment.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like (+)-cis-Carveol.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of (+)-cis-Carveol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1210335#spectroscopic-data-of-cis-carveol-nmr-ir-
ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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